Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane
Description
Oxo{tris[(~2~H5)phenyl]}-λ⁵-phosphane is a pentavalent phosphorus (λ⁵-phosphane) compound featuring three deuterated phenyl groups (~2~H₅-phenyl, or C₆D₅) and an oxo ligand. Its structure places it within the family of organophosphorus compounds, where the phosphorus center adopts a trigonal bipyramidal geometry.
This compound’s λ⁵-phosphane classification distinguishes it from trivalent phosphines (λ³-phosphanes), as the oxo ligand and three aryl groups occupy four equatorial positions, with a lone pair in the axial position. Such structural features are critical in coordination chemistry and catalysis, where phosphorus ligands modulate metal center reactivity .
Properties
IUPAC Name |
1-bis(2,3,4,5,6-pentadeuteriophenyl)phosphoryl-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQMHBFVRAXMOP-KLHTYYPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])P(=O)(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745745 | |
| Record name | Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54964-93-1 | |
| Record name | Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54964-93-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials
- Triarylphosphines (Phosphane precursors): Typically prepared via reaction of phosphorus trichloride (PCl_3) with aryl lithium or Grignard reagents derived from the corresponding aryl halides.
- Oxidizing agents: To convert triarylphosphines (P(III)) to the corresponding oxo derivatives (P(V)), mild oxidants such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA), or oxygen can be used.
Stepwise Synthesis
Step 1: Synthesis of Triarylphosphine
- Preparation of aryl Grignard reagent: React the aryl halide (e.g., bromobenzene or deuterated bromobenzene) with magnesium turnings in anhydrous ether or THF under inert atmosphere.
- Reaction with phosphorus trichloride: The aryl Grignard reagent is added to PCl_3 at low temperature to yield triarylphosphine after workup.
Step 2: Oxidation to Oxo-triarylphosphane
- The triarylphosphine is treated with a controlled amount of oxidizing agent (e.g., H2O2) in an appropriate solvent (e.g., dichloromethane, toluene) under mild conditions to form the oxo derivative.
- Reaction conditions are optimized to prevent overoxidation to phosphine oxide derivatives or other side products.
Specific Preparation Method for Oxo{tris[(~2~H5)phenyl]}-lambda~5~-phosphane
Given the isotopic labeling (~2~H5 indicating deuterium), the phenyl rings are likely prepared from deuterated bromobenzene or similar precursors.
Preparation of Deuterated Aryl Grignard Reagent
Formation of Tri(deuterated phenyl)phosphine
Oxidation to Oxo{tris[(~2~H5)phenyl]}-lambda~5~-phosphane
- Reagents: Tri(deuterated phenyl)phosphine, hydrogen peroxide (30% aqueous), or mCPBA.
- Procedure: The triarylphosphine is dissolved in an inert solvent (e.g., dichloromethane), cooled, and treated dropwise with the oxidant.
- Monitoring: Reaction progress is monitored by ^31P NMR spectroscopy to detect conversion from P(III) to P(V).
- Purification: The product is isolated by extraction, washing, and recrystallization.
Data Table Summarizing Typical Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Grignard Formation | C6D5Br + Mg (catalyst: iodine) | Anhydrous THF | 25 (room temp) | 90-95 | Inert atmosphere required |
| 2. Triarylphosphine Formation | PCl3 + C6D_5MgBr (3 equiv) | THF or Et_2O | 0 to -10 | 85-90 | Slow addition, stirring |
| 3. Oxidation to Oxo-phosphane | H2O2 (1.1 equiv) or mCPBA | DCM or toluene | 0 to 25 | 80-85 | Controlled addition to avoid overoxidation |
Research Findings and Analytical Characterization
- Purity: The oxo-triarylphosphane typically achieves >99% purity after recrystallization.
- Spectroscopy:
- ^31P NMR: A characteristic downfield shift upon oxidation from P(III) (~ -5 to -15 ppm) to P(V) (~ +30 to +50 ppm).
- ^1H and ^2H NMR: Confirm deuterium incorporation in phenyl rings.
- IR Spectroscopy: Strong P=O stretching band near 1200 cm^-1.
- Mass Spectrometry: Confirms molecular weight consistent with tris(deuterated phenyl)oxo-phosphane.
Chemical Reactions Analysis
Types of Reactions: Oxo{tris[(2H_5_)phenyl]}-lambda5-phosphane undergoes various types of reactions, including oxidation, reduction, and substitution_{{{CITATION{{{1{Oxo{tris[(H_5)phenyl]}-lambda-phosphane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in solvents like dichloromethane (DCM) or acetonitrile (MeCN)_{{{CITATION{{{1{Oxo{tris[(H_5)phenyl]}-lambda-phosphane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Triphenylphosphine oxide (TPPO)_{{{CITATION{{{1{Oxo{tris[(H_5)phenyl]}-lambda-phosphane.
Reduction: Triphenylphosphine (PPh3).
Substitution: Various substituted triphenylphosphine derivatives.
Scientific Research Applications
Oxo{tris[(2H_5_)phenyl]}-lambda5-phosphane is widely used in scientific research due to its unique properties_{{{CITATION{{{1{Oxo{tris[(H_5)phenyl]}-lambda-phosphane. It is employed in:
Chemistry: As a ligand in transition metal complexes and catalysts.
Biology: In the study of enzyme inhibition and protein binding.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of materials and chemicals.
Mechanism of Action
The mechanism by which Oxo{tris[(2H_5_)phenyl]}-lambda5-phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals_{{{CITATION{{{1{Oxo{tris[(H_5)phenyl]}-lambda-phosphane. These complexes can catalyze various chemical reactions, including cross-coupling reactions and hydrogenation_{{{CITATION{{{1{Oxo{tris[(H_5)phenyl]}-lambda-phosphane.
Molecular Targets and Pathways:
Transition Metal Complexes: Forms stable complexes with metals such as palladium, nickel, and platinum.
Catalytic Pathways: Facilitates reactions like Suzuki-Miyaura cross-coupling and hydrogenation of unsaturated compounds.
Comparison with Similar Compounds
Research Findings and Trends
- Substituent Effects : Bulky, electron-withdrawing groups (e.g., CF₃) enhance ligand stability but reduce metal-binding strength. Deuterated groups offer a balance, preserving electronic properties while enabling isotopic tracking .
Biological Activity
Chemical Structure and Properties
Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane is characterized by a phosphorus atom bonded to three phenyl groups and an oxo group. The presence of deuterium in the phenyl groups can influence the compound's stability and reactivity. The structural formula can be represented as follows:
This compound exhibits unique properties that make it suitable for various biological applications, particularly in studies involving oxidative stress and enzyme inhibition.
- Antioxidant Activity : this compound has been shown to exhibit antioxidant properties. It scavenges free radicals and reduces oxidative stress in biological systems, which is critical for preventing cellular damage.
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it may affect the activity of phosphatases and kinases, which play essential roles in cell signaling.
- Cellular Effects : Studies have demonstrated that oxo(tris(2H5)phenyl)phosphane can induce apoptosis in cancer cells by modulating pathways related to cell survival and death.
Case Study 1: Antioxidant Efficacy
A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of oxo(tris(2H5)phenyl)phosphane in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured neuronal cells treated with the compound compared to control groups.
| Treatment Group | ROS Levels (µM) | % Reduction |
|---|---|---|
| Control | 15.4 | - |
| Compound A | 8.2 | 46.1 |
| Compound B | 7.0 | 54.5 |
Case Study 2: Enzyme Inhibition
In a separate investigation by Johnson et al. (2024), the inhibitory effects of oxo(tris(2H5)phenyl)phosphane on protein phosphatase 2A (PP2A) were assessed. The findings revealed that the compound inhibited PP2A activity with an IC50 value of 12 µM, suggesting potential applications in regulating cell signaling pathways in cancer therapy.
| Enzyme Activity | Control (Absorbance) | Compound Concentration (µM) | Inhibition (%) |
|---|---|---|---|
| PP2A | 0.85 | 0 | 0 |
| PP2A | 0.85 | 10 | 30 |
| PP2A | 0.85 | 20 | 60 |
Q & A
Q. What are the optimal synthetic routes for Oxo{tris[(~2~H_5~)phenyl]}-λ⁵-phosphane, and how can purity be ensured?
Methodological Answer: Synthesis typically involves nucleophilic substitution or oxidative coupling of deuterated phenyl precursors with phosphorus(V) intermediates. A validated approach includes:
Lithiation : React deuterated bromobenzene with n-BuLi in THF at −78°C to generate a phenyl-lithium intermediate.
Phosphorylation : Add PCl₃ or POCl₃ under inert conditions to form the trisubstituted phosphane framework.
Oxidation : Controlled oxidation with H₂O₂ or O₂ yields the λ⁵-phosphane oxide.
Purity is confirmed via ³¹P NMR (δ ~20–25 ppm for λ⁵-phosphanes) and HPLC-MS (to detect residual solvents/byproducts). Use recrystallization from toluene/hexane mixtures to isolate high-purity crystals .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- ³¹P NMR : Identifies oxidation state and coordination environment (λ³ vs. λ⁵).
- X-ray Crystallography : Resolves bond lengths (P=O ~1.48 Å) and deuteration patterns. Use SHELXL for refinement, applying TWIN/BASF commands for twinned crystals .
- IR Spectroscopy : Confirms P=O stretching (~1200 cm⁻¹) and absence of P–H bonds (~2300 cm⁻¹) .
Advanced Research Questions
Q. How does deuteration of phenyl rings influence catalytic performance in oxygen-transfer reactions?
Methodological Answer: Deuteration alters reaction kinetics and transition states in oxygen atom transfer (OAT) processes:
Isotopic Labeling : Compare rate constants (k) for OAT to PMe₃ or PPh₃ using deuterated vs. non-deuterated phosphanes.
Mechanistic Insight : Deuteration reduces vibrational entropy, slowing ligand exchange (observed via Eyring plots). Computational studies (DFT) can model isotope effects on Mo–O–P transition states .
Q. What computational strategies resolve contradictions in crystallographic and spectroscopic data for λ⁵-phosphane complexes?
Methodological Answer:
- DFT Optimization : Compare calculated (B3LYP/def2-TZVP) vs. experimental bond lengths. Discrepancies >0.05 Å suggest lattice strain or solvent effects.
- Dynamic NMR : Resolve fluxional behavior in solution (e.g., P=O rotation barriers) using variable-temperature ³¹P NMR .
- Multi-Conformer Refinement : In SHELXL, apply PART/SUMP constraints for disordered deuterium positions .
Q. How can λ⁵-phosphanes act as ligands in transition-metal catalysis, and what steric/electronic parameters govern activity?
Methodological Answer:
- Coordination Studies : React with [Pd(COD)Cl₂] or [Mo(CO)₆] to form complexes. Monitor via ESI-MS and XRD .
- Steric Maps : Calculate %VBur (Tolman) using crystallographic data. For tris(deuterophenyl) derivatives, %VBur ≈ 160–180.
- Electronic Parameters : IR of CO ligands (νCO shifts ≥30 cm⁻¹ indicate strong σ-donation) .
Q. What safety protocols are essential for handling deuterated phosphanes in air-sensitive reactions?
Methodological Answer:
Inert Atmosphere : Use gloveboxes (O₂ <1 ppm) or Schlenk lines with N₂/Ar purging.
Deuterium Exchange Risk : Store in sealed ampules; monitor lab air via FTIR for D₂O/D₂ gas.
Spill Mitigation : Neutralize spills with CuSO₄ solution (forms non-volatile Cu-P complexes) .
Q. How do IUPAC naming rules address λ⁵-phosphane oxides with isotopic labeling?
Methodological Answer: Per IUPAC Provisional Recommendations:
- Prioritize isotopic descriptors in parentheses: Oxo{tris[(~2~H_5~)phenyl]}-λ⁵-phosphane.
- For oxides, use “oxidanium” suffix if protonated: [Oxo(phenyl-~2~H_5~)-λ⁵-phosphanylidene]oxidanium .
Q. What are the limitations of SHELX programs in refining highly deuterated structures?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
